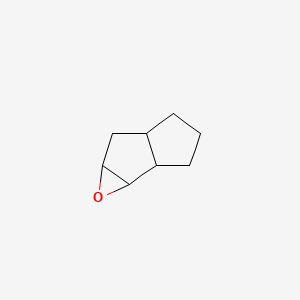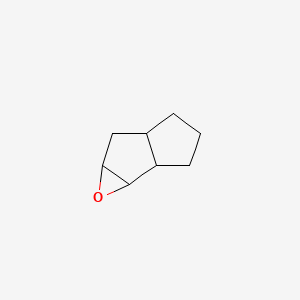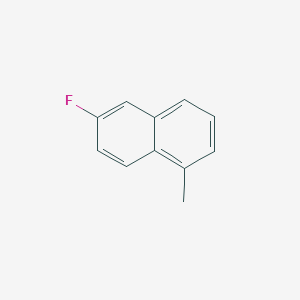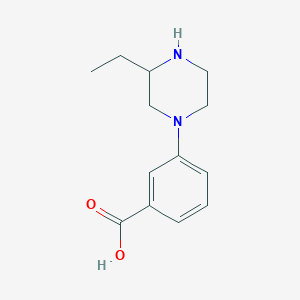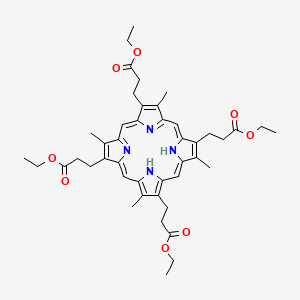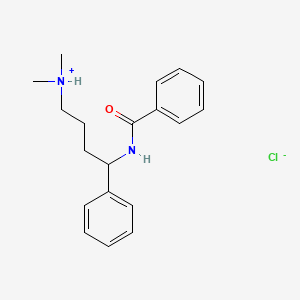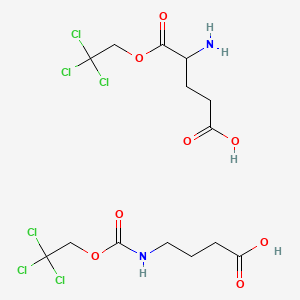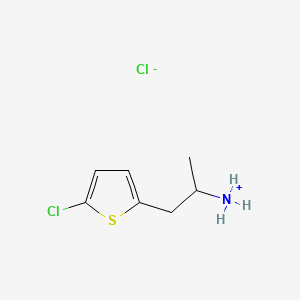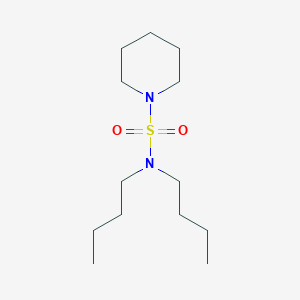
Bis(diisopropoxythiophosphinoyl) trisulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diisopropoxythiophosphinoyl) trisulphide is a chemical compound with the molecular formula C12H28O4P2S5 It is known for its unique structure, which includes two diisopropoxythiophosphinoyl groups connected by a trisulphide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(diisopropoxythiophosphinoyl) trisulphide typically involves the reaction of diisopropoxythiophosphinoyl chloride with a suitable trisulphide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diisopropoxythiophosphinoyl) trisulphide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The diisopropoxythiophosphinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Aplicaciones Científicas De Investigación
Bis(diisopropoxythiophosphinoyl) trisulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which bis(diisopropoxythiophosphinoyl) trisulphide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s trisulphide linkage can undergo redox reactions, which may play a role in its biological activity. Additionally, the diisopropoxythiophosphinoyl groups can interact with cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphosphine) rhenium (V) dioxo complexes: These compounds share some structural similarities and are studied for their antimicrobial activity.
Bisphosphonates: These compounds are known for their use in treating bone diseases and have similar phosphorus-containing groups.
Uniqueness
Bis(diisopropoxythiophosphinoyl) trisulphide is unique due to its specific combination of diisopropoxythiophosphinoyl groups and trisulphide linkage, which imparts distinct chemical and biological properties
Propiedades
| 7464-03-1 | |
Fórmula molecular |
C12H28O4P2S5 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
[di(propan-2-yloxy)phosphinothioyltrisulfanyl]-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H28O4P2S5/c1-9(2)13-17(19,14-10(3)4)21-23-22-18(20,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |
Clave InChI |
OJMINUQWQVCAIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)SSSP(=S)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



